molecular formula C23H24BrN5O2S B11698859 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide CAS No. 330838-38-5

2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11698859
CAS No.: 330838-38-5
M. Wt: 514.4 g/mol
InChI Key: SEZWJQZCSWXNCC-DHRITJCHSA-N
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Description

2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, a bromophenyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the bromophenyl and ethoxyphenyl groups, and the final condensation reaction to form the acetohydrazide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential biological activities. Studies could explore its interactions with biological targets, such as enzymes or receptors, to identify potential therapeutic applications.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a drug candidate. Researchers may study its pharmacological properties, including its efficacy, toxicity, and mechanism of action, to develop new therapeutic agents.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics to polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide involves its interactions with molecular targets. These interactions can modulate biological pathways, leading to specific effects. The exact molecular targets and pathways involved would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with bromophenyl and ethoxyphenyl groups. Examples include:

  • 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
  • 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

330838-38-5

Molecular Formula

C23H24BrN5O2S

Molecular Weight

514.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H24BrN5O2S/c1-4-31-20-11-5-17(6-12-20)13-25-26-21(30)15-32-23-28-27-22(29(23)14-16(2)3)18-7-9-19(24)10-8-18/h5-13H,2,4,14-15H2,1,3H3,(H,26,30)/b25-13+

InChI Key

SEZWJQZCSWXNCC-DHRITJCHSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2CC(=C)C)C3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2CC(=C)C)C3=CC=C(C=C3)Br

Origin of Product

United States

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